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A guide for researchers, scientists, and drug development professionals on the preclinical
promise and clinical investigation of 1lIM-290, a novel CDK9 inhibitor for pancreatic cancer.

IlIM-290, a semi-synthetic derivative of the natural chromone alkaloid Rohitukine, has emerged
as a promising orally bioavailable anticancer agent. Developed by the CSIR-Indian Institute of
Integrative Medicine (11IM), this new chemical entity has demonstrated significant potential in
preclinical studies, leading to its progression into clinical trials for pancreatic cancer, a disease
with a notoriously poor prognosis.[1][2][3] This guide provides a comprehensive comparison of
the publicly available preclinical data for IlIM-290 against its clinical development status,
offering valuable insights for the research and drug development community.

Preclinical Profile of 11IM-290

lIM-290 was identified through medicinal chemistry efforts aimed at improving the oral
bioavailability of Rohitukine-inspired compounds like flavopiridol and riviciclib.[4][5] Preclinical
investigations have revealed its potent and selective activity as a Cyclin-Dependent Kinase 9
(CDKO9) inhibitor, a key regulator of cell cycle and transcription.[6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical
studies of 11IM-290.

Table 1: In Vitro Activity of 11IM-290
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Parameter Target/Cell Line Result Reference

ICso CDK9/T1 Kinase 1.9 nM [415]

Glso Molt-4 (Leukemia) <1.0 uM [4][5]
MIAPaCa-2

Glso _ <1.0 pM [4][5]
(Pancreatic)

ICso (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a

specific biological or biochemical function. Glso (Half-maximal growth inhibition) indicates the

concentration of a drug that causes 50% inhibition of cell growth.

Table 2: In Vivo Efficacy and Pharmacokinetics of 11IM-290

Parameter Animal Model Dosage Result Reference
Oral )
) o Murine Models N/A 71% [41[5]
Bioavailability
Potent
) ] Pancreatic )
In Vivo Efficacy 50 mg/kg, p.o. anticancer [31[4]
Xenograft o
activity
Potent
In Vivo Efficacy Colon Xenograft 50 mg/kg, p.o. anticancer [4115]
activity
) Potent
) ] Leukemia )
In Vivo Efficacy 50 mg/kg, p.o. anticancer [4][5]
Xenograft o
activity

p.o. (per os) signifies oral administration.

Mechanism of Action: CDK9 Inhibition and Apoptosis

lIM-290 exerts its anticancer effects primarily through the potent inhibition of CDK?9. This

inhibition disrupts the transcription of anti-apoptotic proteins, leading to programmed cell death

(apoptosis).[6] Studies have shown that lIM-290 induces caspase-dependent apoptosis in
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cancer cells.[4][5] Further investigations in acute lymphoblastic leukemia cells revealed that
11IM-290 triggers a p53-dependent mitochondrial apoptosis pathway.[7] This involves the
upregulation of pro-apoptotic proteins like PUMA and BAX, loss of mitochondrial membrane
potential, and the release of cytochrome c, ultimately activating caspases.[7]

[1IM-290 Mechanism of Action
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Figure 1: lIM-290 signaling pathway.
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Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and
replication of findings.

» Kinase Inhibition Assay (ICso Determination): The inhibitory activity of 11IM-290 against
CDKO9/T1 was likely determined using a radiometric filter binding assay or a fluorescence-
based assay. These assays typically involve incubating the purified enzyme with a substrate
(like a peptide and ATP) and varying concentrations of the inhibitor. The amount of
phosphorylated substrate is then quantified to determine the concentration of 11IM-290
required to inhibit 50% of the enzyme's activity.

o Cell Growth Inhibition Assay (Glso Determination): The antiproliferative activity of 1IM-290
was assessed against a panel of cancer cell lines, including Molt-4 and MIAPaCa-2.[4][5] A
common method is the Sulforhodamine B (SRB) or MTT assay. Cells are seeded in 96-well
plates, treated with various concentrations of IlIM-290 for a specified period (e.g., 48-72
hours), and the cell density is then measured colorimetrically to calculate the concentration
that inhibits cell growth by 50%.

 In Vivo Xenograft Studies: To evaluate in vivo efficacy, human cancer cells (e.g., pancreatic,
colon, leukemia) are implanted subcutaneously or intraperitoneally into immunocompromised
mice.[4][5] Once tumors reach a palpable size, the mice are treated with 11IM-290 (e.g., 50
mg/kg orally) or a vehicle control.[4][5] Tumor volume and body weight are monitored
throughout the study. The primary endpoint is typically tumor growth inhibition.

In Vivo Xenograft Workflow
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Figure 2: Experimental workflow for xenograft studies.
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Clinical Development of 1lIM-290

The robust preclinical data, particularly the strong efficacy in pancreatic cancer models and the
excellent oral bioavailability, supported the advancement of 1lIM-290 into clinical trials.[4][5]

Phase | Clinical Trial

In June 2020, the CSIR-IIIM received Investigational New Drug (IND) approval from the Central
Drugs Standard Control Organization (CDSCO) of India to conduct a Phase | clinical trial of
1IM-290.[1][3]

 Trial Title: "A Single Centre, Open-Label, Phase | Study Of 1lIM-290 (Molecule-IlIM Jammu,
India) Capsules In Patients With Locally Advanced Or Metastatic Pancreatic Cancer".[8]

e Primary Objectives: The main goals of this initial human trial are to assess the safety,
tolerability, and pharmacokinetic profile of 11IM-290 in patients with pancreatic cancer.[1][2] It
also aims to identify early indicators of efficacy.[1][2]

o Patient Population: The trial is designed for patients with locally advanced or metastatic
pancreatic cancer.[8]

Clinical Outcomes

As of the latest available information, the results and outcomes of the Phase | clinical trial for
lIM-290 have not been publicly disclosed in peer-reviewed journals or major oncology
conferences. The transition from promising preclinical data to proven clinical efficacy is a
significant challenge in oncology drug development. The outcomes of this trial are eagerly
awaited to determine if the preclinical potency and safety profile of I1IM-290 translate into
meaningful clinical benefits for patients with pancreatic cancer.

Preclinical Promise vs. Clinical Investigation: A
Comparative Outlook
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Clinical Investigation

Feature Preclinical Findings
Status
R Assumed mechanism, to be
Potent and selective inhibition _ _
Target validated by pharmacodynamic
of CDK9.[4][5] _ ,
markers in the trial.
Strong tumor growth inhibition Efficacy in humans with
] in pancreatic, colon, and pancreatic cancer is the key
Efficacy

leukemia xenograft models.[4]

[5]

question being addressed in
the Phase | trial.[1][8]

Bioavailability

High oral bioavailability (71%)
in animal models, a key
advantage over other CDK
inhibitors.[4][5]

Pharmacokinetic analysis in
humans is a primary objective
of the clinical trial to confirm
bioavailability and establish

dosing.[1]

Safety

No reported mutagenic,
genotoxic, or cardiotoxic

effects in preclinical studies.[4]

[5]

Safety and tolerability in
human subjects are the
foremost objectives of the
Phase | trial.[1][2]

Conclusion

IlIM-290 stands as a testament to natural product-inspired drug discovery, with a preclinical

profile that demonstrates potent anticancer activity, a clear mechanism of action, and a

significant advantage in its oral bioavailability. The initiation of a Phase | clinical trial for

pancreatic cancer is a critical milestone in its development. While the clinical outcomes are not

yet available, the comprehensive preclinical data provides a strong rationale for its investigation

in this challenging disease. The scientific and medical communities await the clinical trial

results to validate the therapeutic potential of 11IM-290 and to determine its future role in the

landscape of cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

